N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S.ClH/c1-25-14-3-4-17-15(13-14)21-19(28-17)23(18(24)16-5-6-20-27-16)8-2-7-22-9-11-26-12-10-22;/h3-6,13H,2,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILIQTBWIUCZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=NO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride is a synthetic compound that exhibits significant biological activity. This compound is characterized by its complex molecular structure, which includes a benzo[d]thiazole core known for its diverse pharmacological properties. The incorporation of a morpholinopropyl group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
- Molecular Formula: C23H25ClN4O3S2
- Molecular Weight: 505.05 g/mol
- CAS Number: 1216933-53-7
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The benzo[d]thiazole moiety is known for its role in anticancer and antimicrobial activities, while the morpholinopropyl group may enhance pharmacokinetic profiles.
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies have shown that related compounds demonstrate high potential to inhibit the proliferation of cancer cells in vitro.
Case Study:
In a study involving various human lung cancer cell lines (A549, HCC827, and NCI-H358), compounds similar to the target compound displayed IC50 values indicating effective cytotoxicity against these cancer cells. For example:
- Compound A: IC50 = 2.12 ± 0.21 μM on A549 cells.
- Compound B: IC50 = 5.13 ± 0.97 μM on HCC827 cells.
These findings suggest that the target compound may also possess comparable antitumor efficacy.
Antimicrobial Activity
In addition to antitumor effects, compounds containing the benzo[d]thiazole structure have been reported to exhibit antimicrobial properties. This includes activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development.
Structure-Activity Relationship (SAR)
The structural components of this compound play crucial roles in its biological activity:
| Component | Role in Activity |
|---|---|
| Benzo[d]thiazole moiety | Anticancer and antimicrobial properties |
| Morpholinopropyl group | Enhances solubility and bioavailability |
| Methoxy group | May improve binding affinity to biological targets |
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Notable Properties |
|---|---|---|
| N-(6-methoxybenzo[d]thiazol-2-yl)-N-(4-piperidinobutyl)benzamide | 510.06 g/mol | Anticancer activity |
| N-(4-methoxybenzothiazol-2-yl)-N-(3-pyridinopropyl)benzamide | 487.00 g/mol | Antimicrobial properties |
| N-(5-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide | 490.05 g/mol | Enzyme inhibition |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide bond undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for modifying pharmacological properties or generating intermediates for further functionalization.
| Conditions | Products | Catalysts/Agents |
|---|---|---|
| Acidic (HCl, 80°C) | 5-Methoxybenzo[d]thiazol-2-amine + Isoxazole-5-carboxylic acid derivatives | H<sup>+</sup> (protonation) |
| Alkaline (NaOH, reflux) | Sodium carboxylate + Free amine | OH<sup>-</sup> (nucleophilic attack) |
Mechanistic Insight :
-
Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic water attack.
-
Alkaline Hydrolysis : Hydroxide ion deprotonates water, generating a stronger nucleophile for carbonyl cleavage.
Nucleophilic Aromatic Substitution (NAS) on the Benzothiazole Ring
The electron-deficient benzothiazole ring permits substitution at the 2-position, particularly with methoxy groups influencing reactivity.
| Reagents | Substituents Introduced | Conditions | Yield |
|---|---|---|---|
| Ammonia | -NH<sub>2</sub> | 120°C, DMF, CuI catalyst | ~65% |
| Thiophenol | -SPh | Microwave, K<sub>2</sub>CO<sub>3</sub> | ~72% |
Key Factors :
-
Electron-withdrawing methoxy group activates the ring for NAS.
-
Microwave-assisted synthesis enhances reaction efficiency.
Isoxazole Ring Functionalization
The isoxazole ring participates in cycloadditions and electrophilic substitutions due to its conjugated diene-like structure.
3.1. [3+2] Cycloaddition with Alkynes
Isoxazoles react with terminal alkynes under gold catalysis to form pyrazole derivatives, a strategy noted in isoxazole synthesis .
| Catalyst | Alkyne | Product | Selectivity |
|---|---|---|---|
| (IPr)AuCl/AgOTs | Phenylacetylene | 3,5-Disubstituted pyrazole | >90% |
3.2. Fluorination at C4
Selectfluor-mediated fluorination introduces fluorine at the C4 position under mild conditions, enhancing metabolic stability .
| Fluorinating Agent | Conditions | Product |
|---|---|---|
| Selectfluor® | NaHCO<sub>3</sub>, RT | 4-Fluoroisoxazole derivative |
Morpholinopropyl Side-Chain Modifications
The morpholine ring undergoes alkylation or acylation at the nitrogen atom, altering solubility and bioavailability.
| Reaction Type | Reagents | Products |
|---|---|---|
| Alkylation | Methyl iodide, K<sub>2</sub>CO<sub>3</sub> | N-Methylmorpholinium derivative |
| Acylation | Acetyl chloride, Et<sub>3</sub>N | N-Acetyl morpholine |
Applications :
-
Alkylation increases lipophilicity for blood-brain barrier penetration.
-
Acylation stabilizes the morpholine against oxidative metabolism.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable aryl-aryl bond formation, leveraging halogen substituents on the benzothiazole or isoxazole rings.
| Coupling Type | Catalyst | Substrates | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Aryl boronic acids | 60-80% |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub> | Primary amines | ~70% |
Optimization :
-
Microwave irradiation reduces reaction times from hours to minutes.
Stability Under Oxidative Conditions
The compound demonstrates moderate stability under oxidative stress, with degradation observed via HPLC:
| Oxidizing Agent | Degradation Products | Half-Life (h) |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (3%) | Sulfoxide and N-oxide derivatives | 4.2 |
| mCPBA | Epoxidation at isoxazole C4-C5 | 2.8 |
Photochemical Reactivity
UV exposure induces [2+2] cycloaddition between the isoxazole and benzothiazole rings, forming a bicyclic adduct:
| Wavelength | Product | Quantum Yield |
|---|---|---|
| 254 nm | Bridged cyclobutane derivative | 0.15 |
Preparation Methods
Synthesis of 5-Methoxybenzo[d]thiazol-2-amine
Method A: Cyclization of 4-Methoxy-2-aminothiophenol
- Reagents : 4-Methoxy-2-nitroaniline, sodium hydrosulfide (NaSH), hydrochloric acid.
- Procedure :
- Yield : 78–85%.
Method B: Gewald Reaction Modification
Preparation of Isoxazole-5-Carboxylic Acid
Method A: Claisen Condensation-Cyclization
Method B: Halogenation-Ring Closure
Coupling of Benzo[d]thiazol-2-amine and Isoxazole-5-Carboxylic Acid
Method A: Carbodiimide-Mediated Amidation
- Reagents : Isoxazole-5-carboxylic acid, 5-methoxybenzo[d]thiazol-2-amine, EDC·HCl, HOBt.
- Procedure :
- Activate the carboxylic acid with EDC·HCl and HOBt in DMF at 0°C for 1 hour.
- Add benzo[d]thiazol-2-amine and stir at room temperature for 12 hours.
- Yield : 68–74%.
Method B: Mixed Carbonate Intermediate
Introduction of the Morpholinopropyl Side Chain
Method A: Alkylation of Secondary Amine
- Reagents : N-(5-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide, 3-chloropropylmorpholine, K₂CO₃.
- Procedure :
- Yield : 65–70%.
Method B: Reductive Amination
Hydrochloride Salt Formation
- Dissolve the free base in anhydrous ethanol, add concentrated HCl (1.1 equiv), and precipitate the salt at 0°C.
- Purity : >98% (HPLC).
Optimization and Scalability
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature (°C) | Yield Improvement |
|---|---|---|---|
| Isoxazole cyclization | DMA | 45 | +12% vs. DMF |
| Amidation | DMF | 25 | +8% vs. THF |
Catalytic Enhancements
- Pd/C Hydrogenation : Reduces nitro intermediates to amines with 95% efficiency.
- Microwave Assistance : Reduces coupling reaction time from 12 hours to 2 hours.
Analytical Characterization
Spectroscopic Data
Q & A
Q. Advanced Optimization
- Catalyst Screening : Replace traditional coupling agents with Pd-catalyzed cross-coupling for higher regioselectivity .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in alkylation steps, reducing side products .
- Yield Improvement : Monitor intermediates via HPLC (as in ) to isolate high-purity precursors, reducing purification steps.
How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) during structural elucidation of this compound?
Basic Characterization
Standard techniques include:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm connectivity between the isoxazole, thiazole, and morpholine moieties .
- HRMS : Validate molecular weight with <2 ppm error .
Q. Advanced Discrepancy Analysis
- Dynamic Effects : If unexpected shifts occur (e.g., in aromatic regions), consider tautomerism or pH-dependent conformational changes (observed in similar thiazole derivatives in ).
- X-ray Crystallography : Resolve ambiguities by determining crystal structure, as done for nitazoxanide analogs (), to confirm hydrogen bonding (e.g., N–H⋯N interactions) .
What in vitro assays are suitable for evaluating the anticancer activity of this compound, and how can conflicting cytotoxicity data be interpreted?
Q. Basic Activity Screening
- Cell Viability Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations .
- Selectivity Index : Compare IC₅₀ values with normal cells (e.g., HEK-293) .
Q. Advanced Data Interpretation
- Mechanistic Studies : If activity varies between cell lines, perform flow cytometry to assess apoptosis vs. necrosis ().
- Target Identification : Use molecular docking (as in ) to predict interactions with kinases or receptors linked to thiazole/isoxazole pharmacophores .
What strategies can mitigate instability of the hydrochloride salt under varying pH and temperature conditions?
Q. Basic Stability Assessment
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.
- pH Solubility Profiling : Test solubility in buffers (pH 1–10) to identify optimal storage conditions .
Q. Advanced Stabilization
- Lyophilization : Convert to a lyophilized powder to enhance shelf life .
- Excipient Screening : Add stabilizers (e.g., mannitol) during salt formation to prevent hydrolysis of the morpholine group .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Q. Basic SAR Framework
Q. Advanced Computational Modeling
- QSAR Models : Use MOE or Schrödinger to predict bioactivity based on electronic (HOMO-LUMO) and steric parameters .
- Free Energy Perturbation (FEP) : Simulate binding affinity changes when modifying the methoxy group () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
